二氢绿脓菌素酸

描述

Dihydroaeruginoic acid is a secondary metabolite produced by certain strains of the bacterium Pseudomonas aeruginosa. This compound is known for its role as a siderophore, which means it has the ability to chelate iron, making it essential for the survival of the bacterium in iron-limited environments . Dihydroaeruginoic acid has been studied for its antibacterial, antifungal, and antitumor properties .

科学研究应用

Dihydroaeruginoic acid has several scientific research applications:

作用机制

Target of Action

Dihydroaeruginoic acid (DHA) is an antibiotic originally isolated from Pseudomonas fluorescens . It primarily targets a variety of fungi and bacteria, including R. solani, P. ultimum, B. cinera, S. rolfsii, C. gloeosporioide, F. oxysporum, S. tritici, B. subtilis, E. herbicola, and S. albus .

Mode of Action

It is known to exhibit antimicrobial activity, suggesting that it interferes with essential biological processes in the target organisms .

Biochemical Pathways

DHA is synthesized via the iron-regulated pchDCBA operon in Pseudomonas aeruginosa . The high-affinity siderophore salicylate is an intermediate in the biosynthetic pathway . The deduced amino acid sequence of the 60-kDa PchD protein was found to be similar to those of the EntE protein (2,3-dihydroxybenzoate-AMP ligase) of Escherichia coli and other adenylate-forming enzymes, suggesting that salicylate might be adenylated at the carboxyl group by PchD . The 28-kDa PchC protein showed similarities to thioesterases of prokaryotic and eukaryotic origin and might participate in the release of the product(s) formed from activated salicylate .

Result of Action

DHA exhibits antimicrobial activity against a variety of fungi and bacteria . This suggests that it disrupts essential biological processes in these organisms, leading to their inhibition or death.

Action Environment

The production of DHA is regulated by iron availability in the environment This suggests that environmental factors, such as nutrient availability, can influence the production, action, efficacy, and stability of DHA

生化分析

Biochemical Properties

Dihydroaeruginoic acid is involved in the biosynthesis of pyochelin, another siderophore, in Pseudomonas aeruginosa . The biosynthesis of dihydroaeruginoic acid requires the iron-regulated pchDCBA operon . The enzymes involved in this process include PchD, which adenylates salicylate at the carboxyl group, and PchC, which shows similarities to thioesterases and might participate in the release of the product formed from activated salicylate . Dihydroaeruginoic acid is thought to arise from the reaction of salicylate with cysteine, followed by cyclization of cysteine .

Cellular Effects

Dihydroaeruginoic acid has significant effects on various types of cells and cellular processes. It exhibits antimicrobial activity against a range of fungi and bacteria, including Rhizoctonia solani, Pythium ultimum, Botrytis cinerea, Sclerotium rolfsii, Colletotrichum gloeosporioides, Fusarium oxysporum, Septoria tritici, Bacillus subtilis, Erwinia herbicola, and Streptomyces albus . This compound influences cell function by disrupting cell wall synthesis and interfering with cellular metabolism .

Molecular Mechanism

The molecular mechanism of dihydroaeruginoic acid involves its role as a siderophore, which chelates iron and facilitates its uptake by the bacteria . The compound is synthesized through a thiotemplate mechanism from salicylate and two molecules of cysteine . The enzymes involved in this process include a bifunctional salicylate synthase/salicyl-AMP ligase, a dihydroaeruginoic acid synthetase, a type II thioesterase, and a serine O-acetyltransferase . These enzymes work together to generate and activate salicylate, couple it with a cysteine-derived thiazoline ring, and ensure quality control of the product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydroaeruginoic acid can change over time. The stability and degradation of the compound are influenced by various factors, including temperature and pH . In in vitro studies, dihydroaeruginoic acid has been shown to maintain its antimicrobial activity over extended periods . Long-term effects on cellular function and potential degradation products have not been extensively studied .

Dosage Effects in Animal Models

The effects of dihydroaeruginoic acid vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant adverse effects . At higher doses, dihydroaeruginoic acid can cause toxicity and adverse effects, including disruption of normal cellular functions and potential damage to tissues . The threshold effects and toxic doses need to be carefully studied to determine the safe and effective dosage range .

Metabolic Pathways

Dihydroaeruginoic acid is involved in the metabolic pathways of Pseudomonas aeruginosa, particularly in the biosynthesis of pyochelin . The metabolic pathway involves the activation of salicylate by PchD, followed by its coupling with cysteine to form dihydroaeruginoic acid . This compound then participates in the iron acquisition process by chelating iron and facilitating its uptake by the bacteria .

Transport and Distribution

Dihydroaeruginoic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . In Pseudomonas aeruginosa, the transporters affiliated with the enantio-pyochelin biosynthesis gene cluster play a crucial role in the efflux of dihydroaeruginoic acid and its intermediates . These transporters ensure the proper localization and accumulation of the compound within the bacterial cells .

Subcellular Localization

The subcellular localization of dihydroaeruginoic acid is primarily within the cytoplasm of Pseudomonas aeruginosa . The enzymes involved in its biosynthesis, including dihydroaeruginoic acid synthetase and pyochelin synthetase, are also localized in the cytoplasm . The localization of these enzymes ensures the efficient synthesis and utilization of dihydroaeruginoic acid within the bacterial cells .

准备方法

Synthetic Routes and Reaction Conditions: Dihydroaeruginoic acid can be synthesized through a thiotemplate mechanism involving the coupling of salicylate with a cysteine-derived thiazoline ring . The synthesis typically involves the following steps:

- Generation and activation of salicylate by a bifunctional salicylate synthase/salicyl-AMP ligase.

- Coupling of salicylate with a cysteine-derived thiazoline ring by dihydroaeruginoic acid synthetase.

- Quality control by a type II thioesterase .

Industrial Production Methods: .

化学反应分析

Types of Reactions: Dihydroaeruginoic acid undergoes various chemical reactions, including:

Reduction: The compound can cycle between reduced and oxidized states, contributing to its redox activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Oxidation: Reactive oxygen species and other oxidized derivatives.

Reduction: Reduced forms of dihydroaeruginoic acid.

相似化合物的比较

Dihydroaeruginoic acid is similar to other siderophores produced by Pseudomonas aeruginosa, such as pyochelin and pyoverdine . it is unique in its specific structure and redox properties. Similar compounds include:

- Aeruginoic acid

- Aeruginaldehyde (IQS)

- Aeruginol

- Aerugine

- Pyonitrins A-D

These compounds share structural similarities but differ in their specific biological activities and iron-chelating capabilities.

属性

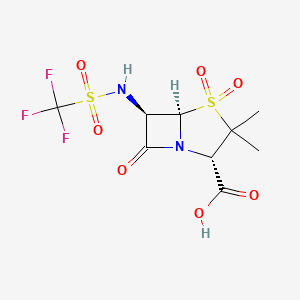

IUPAC Name |

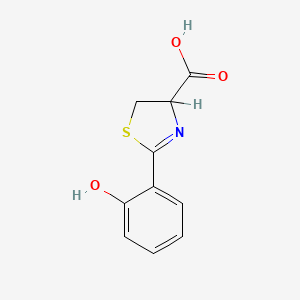

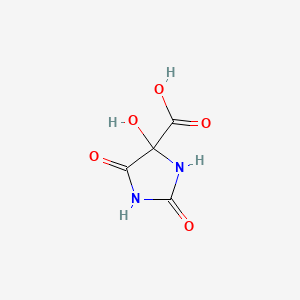

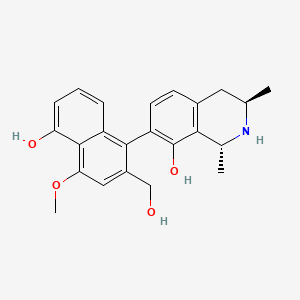

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197921 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-51-7 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49608-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dihydroaeruginoic acid (Dha) and what is its biological significance?

A1: Dihydroaeruginoic acid (Dha) is a natural product identified as an intermediate in the biosynthesis of the siderophore pyochelin, primarily produced by Pseudomonas species such as Pseudomonas aeruginosa and Pseudomonas fluorescens [, , ]. Siderophores are small molecules with a high affinity for iron, crucial for bacterial growth and virulence, especially in iron-limited environments []. Dha itself exhibits antifungal activity against various plant pathogens [] and can inhibit biofilm formation in certain bacteria [].

Q2: How does Dha contribute to iron acquisition in bacteria?

A2: Dha itself is not a siderophore but a precursor in the biosynthesis of pyochelin, a potent iron chelator []. Dha is formed from the condensation of salicylic acid and cysteine, requiring the enzymatic activity of Dihydroaeruginoic acid synthetase (PchE) []. While Dha demonstrates some iron-binding capacity and can promote growth in Pseudomonas under iron-limiting conditions [], its primary role is as an intermediate in the pyochelin biosynthetic pathway, ultimately contributing to iron acquisition [].

Q3: Which genes are involved in the biosynthesis of Dha and how are they regulated?

A3: The biosynthesis of Dha is tightly regulated at the genetic level. The pchDCBA operon in Pseudomonas aeruginosa is responsible for the production of enzymes involved in Dha and pyochelin synthesis []. Specifically, pchD encodes an enzyme similar to adenylate-forming enzymes, activating salicylic acid, a precursor of Dha []. The pchE gene, part of the pchEF operon, encodes Dihydroaeruginoic acid synthetase, essential for Dha formation []. These genes are negatively regulated by iron availability via the ferric uptake regulator (Fur) and positively regulated by pyochelin itself in a process called autoinduction [].

Q4: What is the impact of disrupting Dha-related transporter genes in Pseudomonas?

A4: Interestingly, knocking out genes encoding transporters within or adjacent to the pyochelin biosynthetic cluster, such as pchH and fetF, leads to increased secretion of Dha and pyochelin []. This suggests a complex regulatory mechanism where these transporters might play a role in feedback inhibition or secretion control, rather than simply acting as efflux pumps for these metabolites [].

Q5: What makes Dha an interesting target for developing novel antimicrobial agents?

A5: The increasing prevalence of antibiotic resistance necessitates the exploration of alternative strategies to combat bacterial infections. Dha, with its demonstrated antifungal properties [] and its role as a precursor to the siderophore pyochelin, presents itself as a potential target. Disrupting Dha biosynthesis could impact both the production of pyochelin, essential for iron acquisition in many pathogens, and the direct antifungal activity of Dha. Further research is needed to explore the development of specific inhibitors targeting Dha biosynthesis as a novel antimicrobial strategy.

Q6: How does the structure of Dha relate to its activity?

A6: While specific structure-activity relationship (SAR) studies focusing solely on Dha are limited in the provided research, understanding the molecule's structure provides valuable insight. Analogues of Dha have been synthesized using solution-phase high-throughput synthesis, offering possibilities for exploring the relationship between structure modifications and biological activity [, ]. Further research focusing on systematic modifications of the Dha structure could elucidate the key structural features responsible for its antifungal activity and potential for inhibiting bacterial growth.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)

![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)